Architecting 3D Chemical Space: A Technical Whitepaper on 3-(Trifluoromethyl)-1,4-thiazepane in Fragment-Based Drug Discovery
Architecting 3D Chemical Space: A Technical Whitepaper on 3-(Trifluoromethyl)-1,4-thiazepane in Fragment-Based Drug Discovery
Executive Summary: The "Escape from Flatland" Paradigm
Historically, Fragment-Based Drug Discovery (FBDD) has relied heavily on flat, sp²-hybridized aromatic rings. While these 2D fragments easily map chemical space, they often suffer from off-target promiscuity and poor physicochemical translation during hit-to-lead optimization. The modern paradigm is shifting toward an —the deliberate design of 3D-rich fragments with a high fraction of sp³ carbons (Fsp³)[1].
Among these next-generation scaffolds, 3-(Trifluoromethyl)-1,4-thiazepane stands out as a premier building block[2]. As a core member of fluorinated 3D libraries (such as the renowned "3F Library"), this compound merges the conformational versatility of a seven-membered aza-thioether ring with the exquisite bio-orthogonal reporting capability of a trifluoromethyl group[3].
Physicochemical Profiling
The physical properties of 3-(Trifluoromethyl)-1,4-thiazepane dictate its behavior in both synthetic environments and biological assays. The quantitative metrics below summarize its core profile[2],[4].
| Property | Value | Mechanistic Implication |
| CAS Number | 1462361-43-8 | Unique registry identifier for regulatory and procurement tracking. |
| Molecular Formula | C6H10F3NS | High Fsp³ character ensures a robust 3D architecture. |
| Molecular Weight | 185.21 g/mol | Ideal for FBDD (Strictly Rule of Three compliant; MW < 300). |
| Predicted Boiling Point | 193.4 ± 40.0 °C | Indicates moderate volatility; requires careful solvent removal during synthesis. |
| Predicted Density | 1.212 ± 0.06 g/cm³ | Standard density profile for fluorinated aliphatic heterocycles. |
| Predicted pKa | 7.69 ± 0.40 | The secondary amine is partially protonated at physiological pH, optimizing aqueous solubility. |
Mechanistic Rationale: The Causality of the Scaffold
The strategic placement of the trifluoromethyl (-CF₃) group at the 3-position of the 1,4-thiazepane ring is not arbitrary; it is a calculated structural decision driven by three factors:
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Conformational Locking : Seven-membered rings are notoriously flexible, which can lead to a high entropic penalty upon protein binding. The bulky, electron-withdrawing -CF₃ group exerts a strong stereoelectronic effect, forcing the ring into a restricted set of to minimize transannular steric clashes[1].
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pKa Modulation : The strong inductive effect of the -CF₃ group lowers the pKa of the adjacent N4 amine to ~7.69[4]. This ensures the molecule maintains a delicate balance between its neutral (membrane-permeable) and protonated (soluble, salt-forming) states in physiological buffers.
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¹⁹F-NMR Reporting : The -CF₃ group acts as a highly sensitive, bio-orthogonal reporter. Because fluorine-19 has a 100% natural abundance and there is no endogenous fluorine in biological systems, it provides a background-free signal. The three equivalent fluorine atoms yield a sharp, intense singlet that is upon protein binding[5].
Visualizing the Workflow
Synthetic pathway and 19F-NMR screening application for 3-(Trifluoromethyl)-1,4-thiazepane.
Experimental Protocols
Protocol 1: Diversity-Oriented Synthesis of the Thiazepane Core
The synthesis relies on a highly efficient , a self-validating method that minimizes intermediate purification steps[6].
Step 1: One-Pot Cyclization
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Rationale : Utilizing an unsubstituted acrylate ester and a highly substituted amino thiol ensures the regioselective formation of the 3-substituted thiazepanone.
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Procedure : Under an inert N₂ atmosphere, dissolve methyl acrylate (1.0 equiv) and 2-amino-3,3,3-trifluoropropane-1-thiol (1.1 equiv) in anhydrous methanol. Add a catalytic amount of sodium methoxide (0.1 equiv). The thiolate acts as a soft nucleophile, selectively attacking the β-carbon of the acrylate.
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Causality : Heat the mixture to 60 °C for 2 hours. The elevated temperature overcomes the activation energy required for the subsequent intramolecular amidation, cyclizing the intermediate into 3-(trifluoromethyl)-1,4-thiazepan-5-one.
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Validation : Monitor via LC-MS. The mass shift to the cyclized product confirms the expulsion of methanol.
Step 2: Amide Reduction
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Rationale : The lactam intermediate contains a planar amide bond, which reduces the overall Fsp³ character. Reduction to the fully saturated thiazepane restores the desired 3D geometry[7].
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Procedure : Suspend the lactam in anhydrous THF at 0 °C. Add NaBH₄ (3.0 equiv), followed by the dropwise addition of I₂ (1.0 equiv).
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Causality : The reaction of NaBH₄ and I₂ generates borane (BH₃) in situ. Borane is a highly chemoselective electrophilic reducing agent that coordinates to the electron-rich amide oxygen, facilitating the reduction of the carbonyl to a methylene group without cleaving the sensitive C-S or C-F bonds.
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Validation : Reflux for 5 hours, quench carefully with methanol, and purify via preparative HPLC. ¹H-NMR will self-validate the structure by showing the disappearance of the downfield amide proton and the emergence of new aliphatic multiplets.
Protocol 2: ¹⁹F-NMR Fragment Screening Assay
This protocol outlines a self-validating screening system to identify protein-ligand interactions, effectively eliminating the false positives that plague optical high-throughput screens[5].
Step 1: Baseline Establishment
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Procedure : Prepare a 1 mM solution of 3-(Trifluoromethyl)-1,4-thiazepane in a standard screening buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% D₂O). Acquire a 1D ¹⁹F-NMR spectrum (proton-decoupled).
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Causality : This establishes the intrinsic chemical shift and transverse relaxation rate (R₂, observed as linewidth) of the free fragment. This step self-validates the compound's solubility and stability in the assay buffer.
Step 2: Target Interrogation
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Procedure : Add the target protein to the NMR tube to a final concentration of 50 µM (maintaining a 20:1 ligand-to-protein ratio). Re-acquire the ¹⁹F-NMR spectrum under identical parameters.
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Causality : If the fragment binds to the protein, it adopts the rotational correlation time of the massive macromolecule[3]. This drastically increases the relaxation rate, resulting in significant line broadening of the -CF₃ signal. Additionally, the altered chemical environment of the binding pocket will induce a Chemical Shift Perturbation (CSP).
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Validation : A CSP > 0.05 ppm or a line broadening factor > 2.0 relative to the baseline spectrum confirms a true binding event.
References
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NextSDS , "3-(trifluoromethyl)-1,4-thiazepane — Chemical Substance Information",[Link]
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ACS Organic Letters , "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries",[Link]
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Drug Discovery Today: Technologies , "Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries",[Link]
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Angewandte Chemie International Edition , "The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening",[Link]
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- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. 3-(trifluoromethyl)-1,4-thiazepane | 1462361-43-8 [chemicalbook.com]
- 5. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
